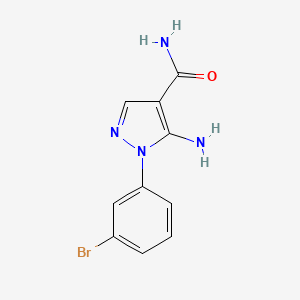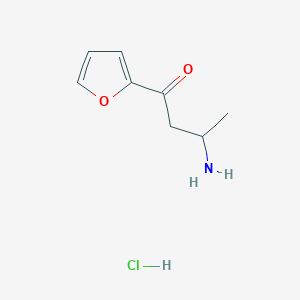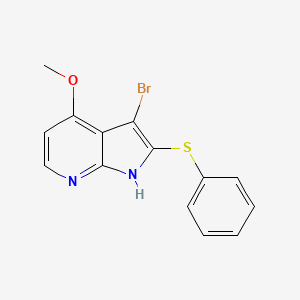
3-Bromo-4-methoxy-2-phenylsulfanyl-7-azaindole
Overview
Description
3-Bromo-4-methoxy-2-phenylsulfanyl-7-azaindole is a complex organic compound with a unique structure that combines a bromine atom, a methoxy group, a phenylsulfanyl group, and an azaindole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methoxy-2-phenylsulfanyl-7-azaindole typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-methoxy-2-phenylsulfanyl-7-azaindole using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-methoxy-2-phenylsulfanyl-7-azaindole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include organometallic compounds like Grignard reagents or organolithium reagents.
Oxidation Reactions: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine or phenylsulfanyl groups, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Organometallic reagents, polar aprotic solvents, low temperatures.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, organic solvents.
Reduction: Lithium aluminum hydride, ether solvents, low temperatures.
Major Products:
Substitution: Various substituted azaindoles depending on the nucleophile used.
Oxidation: Sulfone derivatives.
Reduction: Reduced forms of the original compound, such as debrominated or desulfurized products.
Scientific Research Applications
3-Bromo-4-methoxy-2-phenylsulfanyl-7-azaindole has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-Bromo-4-methoxy-2-phenylsulfanyl-7-azaindole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylsulfanyl group can participate in π-π stacking interactions, while the bromine atom can form halogen bonds, contributing to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
4-Methoxy-2-phenylsulfanyl-7-azaindole: Lacks the bromine atom, resulting in different reactivity and binding properties.
3-Bromo-4-methoxy-7-azaindole:
3-Bromo-2-phenylsulfanyl-7-azaindole: Lacks the methoxy group, altering its solubility and reactivity.
Uniqueness: 3-Bromo-4-methoxy-2-phenylsulfanyl-7-azaindole is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. This makes it a valuable compound for targeted applications in various fields of research.
Properties
IUPAC Name |
3-bromo-4-methoxy-2-phenylsulfanyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2OS/c1-18-10-7-8-16-13-11(10)12(15)14(17-13)19-9-5-3-2-4-6-9/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQACRVRFQYTIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(NC2=NC=C1)SC3=CC=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


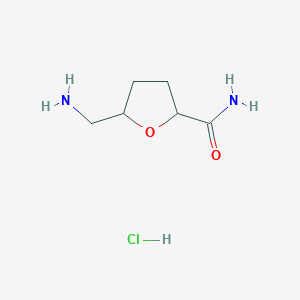

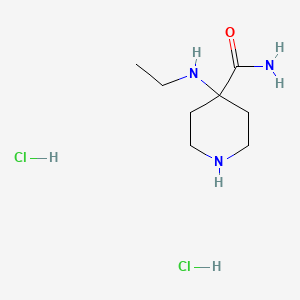
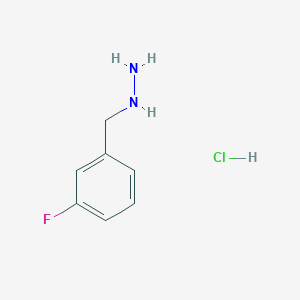
![ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate](/img/structure/B1378271.png)
![3-[3-(Methylcarbamoyl)phenyl]propanoic acid](/img/structure/B1378272.png)
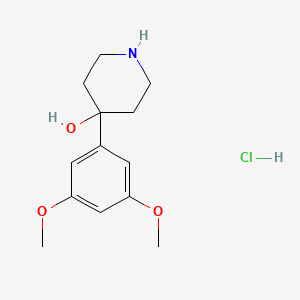



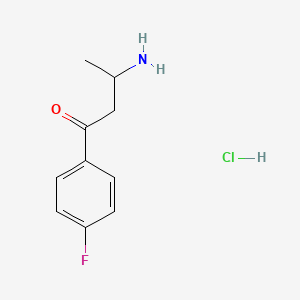
![1-[3-(Morpholin-4-yl)propyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B1378280.png)
